

Application Notes: Chelidonine as a Potential Agent to Overcome Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chelidonine

Cat. No.: B1668607

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Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. It is characterized by the ability of cancer cells to develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. **Chelidonine**, a major isoquinoline alkaloid extracted from *Chelidonium majus*, has emerged as a promising natural compound with the potential to overcome MDR in various cancer types.^{[1][2]}

Mechanism of Action

Chelidonine circumvents multidrug resistance through a multi-faceted approach, targeting key cellular pathways and proteins involved in drug resistance and cell survival.

- **Inhibition of ABC Transporters:** **Chelidonine** has been shown to directly inhibit the function of P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).^{[1][3]} By inhibiting these efflux pumps, **chelidonine** increases the intracellular accumulation and enhances the cytotoxicity of conventional chemotherapeutic drugs.^{[1][4]} This effect has been observed in various cancer cell lines, including those resistant to doxorubicin and paclitaxel.^{[1][5]}

- **Modulation of Drug-Metabolizing Enzymes:** **Chelidone** can downregulate the expression and activity of enzymes involved in the metabolism and detoxification of xenobiotics, such as cytochrome P450 3A4 (CYP3A4) and glutathione S-transferase (GST).[1] This inhibition further contributes to increased intracellular drug concentrations.
- **Induction of Apoptosis:** **Chelidone** induces programmed cell death (apoptosis) in MDR cancer cells.[1] This is achieved through the activation of caspase cascades, including caspase-3 and caspase-8, and by altering the expression of apoptosis-related genes.[1][4]
- **Interference with Major Signaling Pathways:** **Chelidone** has been demonstrated to modulate critical signaling pathways that are often dysregulated in cancer and contribute to drug resistance:
 - **PI3K/Akt/mTOR Pathway:** This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. **Chelidone** can inhibit the phosphorylation of key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and sensitizing cancer cells to chemotherapy.[6]
 - **NF-κB Pathway:** The transcription factor NF-κB plays a significant role in inflammation, cell survival, and the expression of MDR-related genes. **Chelidone** can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and preventing the nuclear translocation of NF-κB.[7][8]

Data Presentation

Table 1: Cytotoxicity of **Chelidone** in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of Chelidonine (µM) | Reference |
|----------------------------|---------------------------------------|---|-----------|
| Caco-2 | Colon Carcinoma | Not explicitly stated, but treatment with 50 µM showed significant effects. | [1] |
| CEM/ADR5000 | Leukemia | Not explicitly stated, but treatment with 50 µM showed significant effects. | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~1 | [5] |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | >10 | [5] |
| Paclitaxel-resistant HNSCC | Head and Neck Squamous Cell Carcinoma | Higher resistance than sensitive counterparts | [5] |
| Melanoma A375 | Melanoma | IC50 for Chelidonium majus root extract was 12.65 µg/mL | [3] |
| Melanoma G361 | Melanoma | Not explicitly stated | [3] |
| Melanoma SK-MEL-3 | Melanoma | IC50 for Chelidonium majus herb extract was 1.93 µg/mL | [3] |

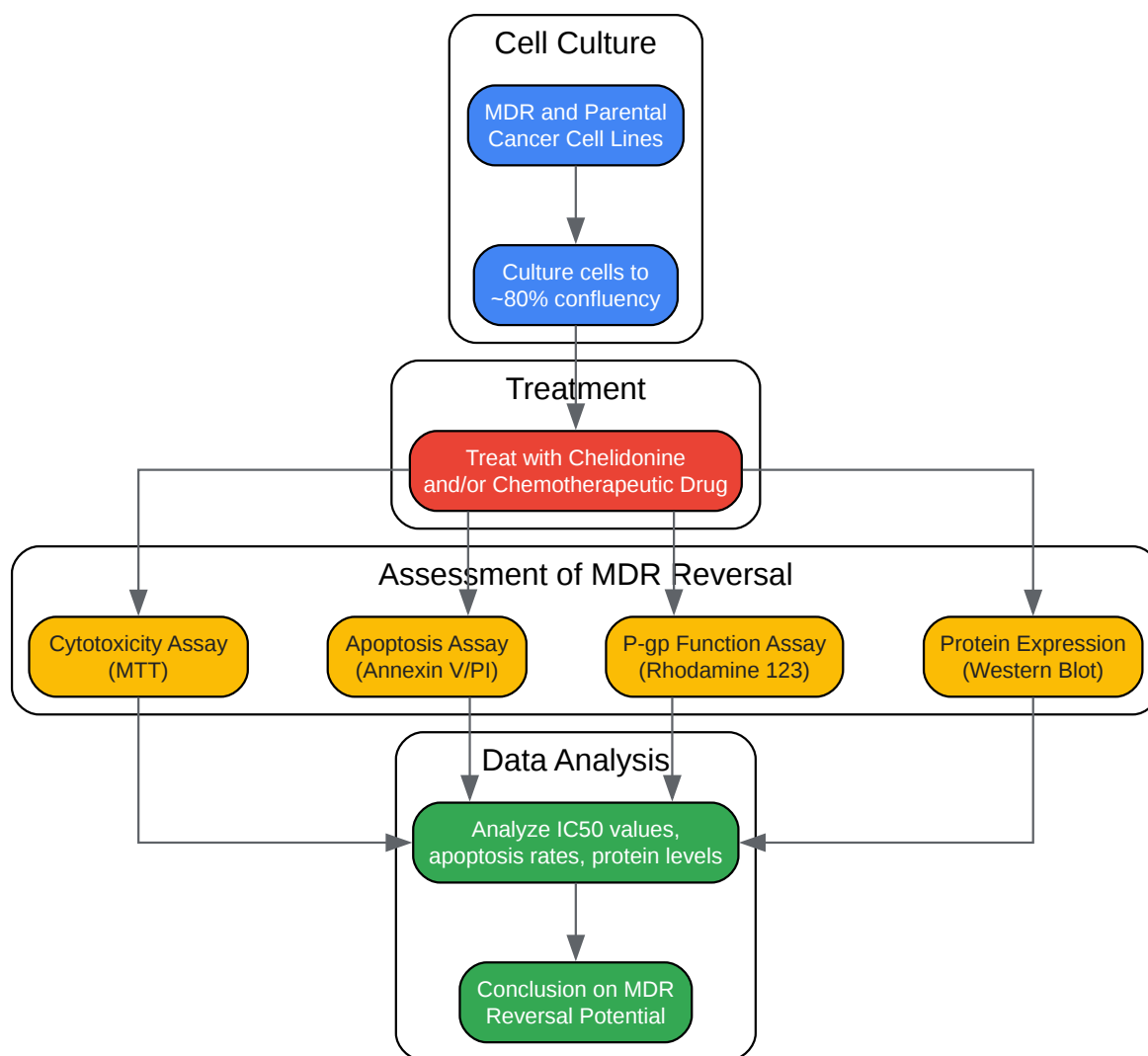
Table 2: Reversal of Doxorubicin Resistance by **Chelidonine**

| Cell Line | Cancer Type | Treatment | Effect on Doxorubicin Resistance | Reference |
|-------------|-----------------|--------------------------|---|-----------|
| Caco-2 | Colon Carcinoma | Chelidonine (50 μ M) | Reversed doxorubicin resistance | [1] |
| CEM/ADR5000 | Leukemia | Chelidonine (50 μ M) | Reversed doxorubicin resistance | [1] |
| MCF-7/ADR | Breast Cancer | Chelidonine | Overcomes P-gp-mediated adriamycin (doxorubicin) resistance | [9] |

Table 3: Effect of **Chelidonine** on mRNA Levels of MDR-Related Genes in Caco-2 Cells

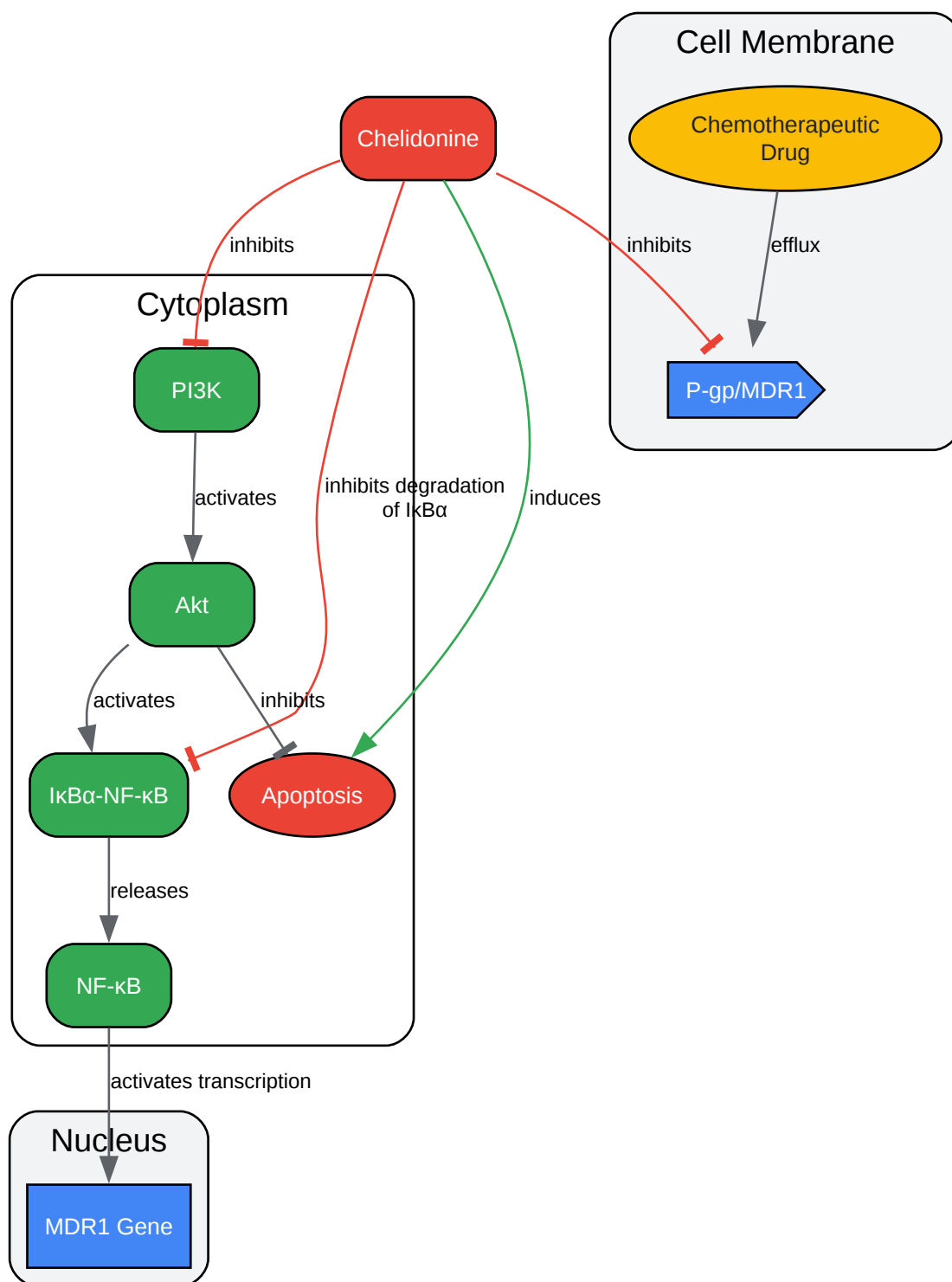
| Gene | Function | Effect of Chelidonine (50 μ M) | Reference |
|-----------|---|------------------------------------|-----------|
| P-gp/MDR1 | Drug Efflux Pump | Significant Decrease | [1] |
| MRP1 | Drug Efflux Pump | Significant Decrease | [1] |
| BCRP | Drug Efflux Pump | Significant Decrease | [1] |
| CYP3A4 | Drug Metabolism | Significant Decrease | [1] |
| GST | Drug Metabolism | Significant Decrease | [1] |
| hPXR | Nuclear Receptor regulating drug metabolism genes | Significant Decrease | [1] |
| Caspase-3 | Apoptosis Executioner | Significant Increase | [1] |
| Caspase-8 | Apoptosis Initiator | Significant Increase | [1] |

Mandatory Visualizations



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Caption: Experimental workflow for evaluating the MDR reversal potential of **Chelidonium**.



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Caption: Signaling pathways affected by **Chelidone** in overcoming MDR.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of **chelidonine** on the viability of multidrug-resistant and parental (sensitive) cancer cells.

- Materials:
 - MDR and parental cancer cell lines
 - Complete cell culture medium
 - 96-well microtiter plates
 - **Chelidonine** stock solution (in DMSO)
 - Chemotherapeutic drug (e.g., doxorubicin, paclitaxel)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
 - Phosphate-buffered saline (PBS)
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
 - Prepare serial dilutions of **chelidonine** and/or the chemotherapeutic drug in culture medium.
 - Remove the medium from the wells and add 100 μ L of the drug dilutions. Include wells with untreated cells as a control and wells with medium only as a blank.
 - Incubate the plate for 48-72 hours at 37°C.

- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
- Carefully remove the medium containing MTT and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

2. P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Accumulation)

This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

- Materials:
 - MDR and parental cancer cell lines
 - Complete cell culture medium
 - 24-well plates
 - **Chelidonine**
 - Verapamil (positive control for P-gp inhibition)
 - Rhodamine 123 solution (10 μ M in serum-free medium)
 - Ice-cold PBS
 - Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
 - Fluorometer or fluorescence microscope
- Procedure:
 - Seed cells in a 24-well plate and grow to ~80% confluency.

- Pre-incubate the cells with various concentrations of **chelidonine** or verapamil in serum-free medium for 1-2 hours at 37°C.
- Add Rhodamine 123 to a final concentration of 10 µM and incubate for another 60-90 minutes at 37°C.
- Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
- Lyse the cells with cell lysis buffer.
- Measure the fluorescence intensity of the cell lysates using a fluorometer (excitation ~485 nm, emission ~525 nm).
- Alternatively, visualize the intracellular fluorescence using a fluorescence microscope.
- An increase in intracellular Rhodamine 123 fluorescence in the presence of **chelidonine** indicates inhibition of P-gp activity.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - Treated and untreated cancer cells
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
 - PBS
 - Flow cytometer
- Procedure:
 - Harvest cells (including floating cells in the medium) after treatment with **chelidonine**.

- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Viable cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt and NF- κ B pathways.

- Materials:
 - Treated and untreated cell lysates
 - Protein assay kit (e.g., BCA)
 - SDS-PAGE gels
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-I κ B α , anti-I κ B α , anti-NF- κ B p65, anti- β -actin)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - Lyse cells and determine protein concentration.
 - Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., β -actin).

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- To cite this document: BenchChem. [Application Notes: Chelidonine as a Potential Agent to Overcome Multidrug Resistance in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668607#the-potential-of-chelidonine-in-overcoming-multidrug-resistance-in-cancer]

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